2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione is a compound belonging to the benzo[de]isoquinoline-1,3-dione family.
Preparation Methods
The synthesis of 2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with N-methylaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. It can act as an electron acceptor or donor, depending on the reaction conditions. The pathways involved often include electron transfer processes and interactions with biological macromolecules .
Comparison with Similar Compounds
2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione can be compared with other similar compounds, such as:
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications.
Naphthalimide derivatives: These compounds are structurally related and are also used in similar applications, such as fluorescent sensors and therapeutic agents.
Properties
IUPAC Name |
2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-20(14-9-3-2-4-10-14)21-18(22)15-11-5-7-13-8-6-12-16(17(13)15)19(21)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCXAIJEADCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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